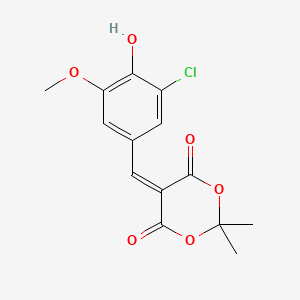![molecular formula C19H14BrN3O B5070712 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)
4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide, commonly known as 4-Bromo-Azobenzene (4-BA), is a synthetic compound with a wide range of applications in scientific research. This compound is a derivative of azobenzene, which is a widely used organic compound in the field of chemistry. 4-BA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 360.2 g/mol.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization causes a change in the molecular structure of the compound, which can result in changes in its physical and chemical properties. This property has been utilized in the development of photo-responsive materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide have not been extensively studied. However, studies have shown that this compound can be used as a photo-switchable inhibitor of protein-protein interactions. This property has been utilized in the development of photo-controllable protein interactions, which can be used to study protein function and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide in lab experiments include its photo-switchable properties, which allow for precise control over the timing and location of molecular changes. This property has been utilized in the development of photo-responsive materials and molecular switches. The limitations of using 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
For the use of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide in scientific research include the development of new photo-responsive materials, the study of protein-protein interactions, and the development of photo-controllable surfaces. Other potential applications include the development of photo-controlled drug delivery systems and the study of cell signaling pathways.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide involves the reaction of 4-bromoaniline with diazonium salt of 4-aminobenzamide. This reaction is carried out in the presence of a catalyst such as copper powder or cuprous chloride. The resulting product is purified by recrystallization to obtain pure 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide has been widely used in scientific research as a photo-switchable molecule. This compound can be switched between two isomeric forms by exposure to light of different wavelengths. This property has been utilized in the development of photo-responsive materials, such as photo-controllable surfaces, molecular switches, and sensors.
Propriétés
IUPAC Name |
4-bromo-N-(4-phenyldiazenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-15-8-6-14(7-9-15)19(24)21-16-10-12-18(13-11-16)23-22-17-4-2-1-3-5-17/h1-13H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRWRJYLOKQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040858 |
Source


|
| Record name | Benzamide, 4-bromo-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418785-14-5 |
Source


|
| Record name | Benzamide, 4-bromo-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
![1-(3-chlorophenyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5070713.png)

![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)